N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
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Overview
Description
“N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide” is a complex organic compound that features a combination of fluoropyrimidine, piperidine, methyloxazole, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide” typically involves multi-step organic synthesis. Key steps may include:
Formation of the fluoropyrimidine moiety: This can be achieved through nucleophilic substitution reactions involving fluorine-containing reagents.
Piperidine ring formation: This step may involve cyclization reactions using appropriate starting materials.
Methyloxazole synthesis: This can be synthesized via cyclization reactions involving oxazole precursors.
Benzenesulfonamide attachment: This step involves sulfonation reactions to attach the benzenesulfonamide group to the core structure.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or methyloxazole moieties.
Reduction: Reduction reactions can occur, potentially affecting the fluoropyrimidine or benzenesulfonamide groups.
Substitution: Nucleophilic or electrophilic substitution reactions may be common, especially involving the fluoropyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery.
Medicine
Medically, it could be explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry
Industrially, it may find applications in the development of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of “N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide: can be compared with other fluoropyrimidine-containing compounds, piperidine derivatives, or benzenesulfonamide analogs.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3S/c1-14-25-19(13-29-14)16-2-4-18(5-3-16)30(27,28)24-10-15-6-8-26(9-7-15)20-22-11-17(21)12-23-20/h2-5,11-13,15,24H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOLDEPMCHSLDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3CCN(CC3)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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